Product packaging for 2-(Ethylamino)-4-methylphenol(Cat. No.:CAS No. 42485-84-7)

2-(Ethylamino)-4-methylphenol

Cat. No.: B1352331
CAS No.: 42485-84-7
M. Wt: 151.21 g/mol
InChI Key: XXAGRMCFQRKKEE-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Amines and Aminophenols

2-(Ethylamino)-4-methylphenol is a member of two significant classes of organic compounds: phenolic amines and aminophenols. Phenolic amines are characterized by the presence of both a hydroxyl group and an amino group attached to an aromatic ring. This dual functionality imparts amphoteric properties to the molecule, allowing it to exhibit both weakly acidic and weakly basic characteristics. googleapis.com The hydroxyl group can donate a proton, while the amino group can accept one.

Aminophenols, a subset of phenolic amines, are known for their reactivity and are often used as intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. googleapis.com The relative positions of the amino and hydroxyl groups on the aromatic ring significantly influence the compound's chemical properties, including its stability and reactivity. For instance, ortho- and para-aminophenols are more susceptible to oxidation compared to their meta- counterparts. googleapis.com

Significance of the Ethylamino and Methyl Substituents in Chemical Research

The specific substituents on the phenol (B47542) ring of this compound, the ethylamino and methyl groups, play a crucial role in defining its chemical behavior. The ethylamino group (-NHCH₂CH₃) is an electron-donating group. Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic pi-system, increasing the electron density of the ring. This heightened electron density makes the ring more susceptible to electrophilic substitution reactions.

The methyl group (-CH₃) at the para-position is also an electron-donating group, primarily through an inductive effect. This further contributes to the increased electron density of the benzene (B151609) ring. The presence of these two electron-donating groups enhances the reactivity of the phenol ring towards electrophiles.

Conversely, these electron-donating groups can influence the acidity of the phenolic hydroxyl group. By increasing the electron density on the oxygen atom, they can make the release of the proton (H⁺) less favorable, thereby decreasing the acidity of the phenol compared to unsubstituted phenol.

The potential for this compound to be used in dye synthesis is suggested by the known applications of its isomers and related aminophenol derivatives in the hair dye industry. google.comgoogleapis.comepo.org For instance, aminophenols are key precursors in the formation of a wide range of dyes. googleapis.com The specific shade and properties of the resulting dye are heavily dependent on the nature and position of the substituents on the aminophenol precursor.

While specific, in-depth research on the reactivity and applications of this compound remains to be published, its structural features firmly place it within a class of compounds of significant interest to synthetic organic chemists. Further investigation into its synthetic pathways and reactivity could unveil novel applications in materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1352331 2-(Ethylamino)-4-methylphenol CAS No. 42485-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylamino)-4-methylphenol
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InChI

InChI=1S/C9H13NO/c1-3-10-8-6-7(2)4-5-9(8)11/h4-6,10-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XXAGRMCFQRKKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195271
Record name 2-(Ethylamino)-p-cresol
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Molecular Weight

151.21 g/mol
Source PubChem
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CAS No.

42485-84-7
Record name 2-(Ethylamino)-p-cresol
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Record name 2-(Ethylamino)-p-cresol
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Record name 2-(Ethylamino)-p-cresol
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Record name 2-(ethylamino)-p-cresol
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Record name 2-(Ethylamino)-4-methylphenol
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Synthetic Methodologies for 2 Ethylamino 4 Methylphenol and Its Derivatives

Direct Synthesis Routes

Direct synthesis routes aim to construct the 2-(Ethylamino)-4-methylphenol molecule from basic phenolic precursors through key chemical transformations. These methods are often characterized by the direct introduction of the ethylamino group onto the phenol (B47542) ring system.

Amination Reactions of Phenolic Precursors

Direct amination of simple phenolic precursors, such as 4-methylphenol (p-cresol), to introduce a substituted amino group at the ortho position is a chemically challenging process. Such reactions typically require harsh conditions and often suffer from a lack of selectivity, leading to mixtures of products. Consequently, this approach is less commonly employed in favor of more controlled, multi-step strategies.

Reductive Amination Strategies

A more controlled and widely used direct route involves a multi-step reductive amination strategy starting from 4-methylphenol. This pathway first introduces a carbonyl group onto the phenol ring, which then serves as a handle for the introduction of the ethylamino group.

The first step is the formylation of 4-methylphenol to produce the key intermediate, 2-hydroxy-5-methylbenzaldehyde (B1329341). One documented method for this transformation involves heating a toluene (B28343) solution of m-cresol (B1676322) with paraformaldehyde in the presence of tin tetrachloride and tri-N-butylamine prepchem.com.

Table 1: Formylation of m-Cresol
ReactantsReagentsSolventConditionsProduct
m-Cresol, ParaformaldehydeTin tetrachloride, Tri-N-butylamineToluene100° C for 8 hours2-hydroxy-4-methylbenzaldehyde

Once the 2-hydroxy-5-methylbenzaldehyde intermediate is obtained, it undergoes a reductive amination reaction with ethylamine (B1201723). This reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) organic-chemistry.orgmasterorganicchemistry.com. This method avoids the problems of multiple alkylations that can occur with other techniques masterorganicchemistry.com.

Synthesis via Precursors and Intermediates

An alternative major pathway to this compound involves the use of a more functionalized precursor, 2-Amino-4-methylphenol (B1222752), which already contains the required amino and phenol functionalities in the correct positions.

Role of 2-Amino-4-methylphenol as a Building Block

2-Amino-4-methylphenol is a versatile building block for the synthesis of the target compound and its derivatives sigmaaldrich.comnih.gov. The synthesis from this precursor involves the selective N-alkylation of the primary amino group. A highly effective method for this transformation is a one-pot reductive amination (also known as reductive alkylation) with acetaldehyde (B116499) (CH₃CHO) researchgate.netresearchgate.net. In this process, the amino group of 2-amino-4-methylphenol reacts with acetaldehyde to form an intermediate imine, which is then immediately reduced by a mild reducing agent like sodium borohydride, present in the same reaction vessel, to yield this compound researchgate.netresearchgate.net. This approach offers excellent yields for the selective N-alkylation of aminophenols researchgate.netresearchgate.net.

Table 2: Reductive Alkylation of 2-Amino-4-methylphenol
PrecursorReagentsKey IntermediateProduct
2-Amino-4-methylphenolAcetaldehyde, Sodium borohydrideImineThis compound

Formation of Key Intermediates

The success of the synthetic methodologies described relies on the efficient formation of key intermediates.

2-hydroxy-5-methylbenzaldehyde : As discussed in section 2.1.2, this aromatic aldehyde is a crucial intermediate when the synthesis starts from 4-methylphenol. Its formation is achieved through ortho-formylation of the phenol ring prepchem.com.

Imine Intermediates : In both the reductive amination of 2-hydroxy-5-methylbenzaldehyde with ethylamine and the reductive alkylation of 2-amino-4-methylphenol with acetaldehyde, an imine (or Schiff base) is formed as a transient intermediate. This C=N double bond is then selectively reduced to afford the final ethylamino product researchgate.netresearchgate.net.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.

For the reductive amination steps, greener alternatives to traditional organic solvents are being explored. Research has demonstrated that reductive aminations can be carried out efficiently in water or even under neat (solvent-free) conditions, significantly reducing volatile organic compound (VOC) emissions organic-chemistry.org. For instance, the use of α-picoline-borane as a reducing agent has enabled successful reductive aminations in water organic-chemistry.org.

Another significant green approach is the use of biocatalysis. Enzymes such as amine dehydrogenases (AmDHs) have emerged as promising biocatalysts for reductive amination frontiersin.org. These enzymes can catalyze the synthesis of amines from ketones or aldehydes with high enantioselectivity under mild, aqueous conditions, offering a sustainable alternative to conventional chemical methods frontiersin.org. This biocatalytic approach could potentially be applied to the reductive amination of 2-hydroxy-5-methylbenzaldehyde or similar precursors.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound allows for the exploration of a wide range of chemical structures. Methods such as the Mannich reaction, Schiff base formation, alkylation, and condensation reactions are employed to modify the core structure.

The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for the aminomethylation of phenols, leading to the formation of "Mannich bases." oarjbp.comorganic-chemistry.org

Phenols readily undergo this reaction, with substitution typically occurring at the ortho and para positions relative to the hydroxyl group. acs.org If sufficient amounts of formaldehyde (B43269) and amine are used, substitution can happen at multiple sites on the aromatic ring. acs.org For instance, the reaction of p-cresol (B1678582) (4-methylphenol) with formaldehyde and morpholine (B109124) yields 2,6-bis(morpholinomethyl)-p-cresol. acs.org

The general mechanism starts with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich phenol ring. wikipedia.orgacs.org

Examples of Phenolic Mannich Bases:

Phenol SubstrateAmineProduct Name
4-tert-butylphenolMorpholine2,6-bis(morpholinomethyl)-4-tert-butylphenol acs.org
4-ethylphenolMorpholine2,6-bis(morpholinomethyl)-4-ethylphenol acs.org
Hydroquinone (B1673460)Diethylamine2,5-bis(diethylaminomethyl)hydroquinone acs.org
PhenolDimethylamine2,4,6-tris(dimethylaminomethyl)phenol researchgate.net

This reaction can be extended to various phenols and amines, providing a versatile route to a library of aminomethyl-substituted phenolic compounds. acs.orgtpcj.org

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. nih.govrsisinternational.org The amino group of 2-amino-4-methylphenol serves as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding Schiff base. researchgate.net

This reaction is a versatile method for creating derivatives. For example, 2-amino-4-methylphenol can be reacted with various substituted aldehydes, such as o-hydroxy acetophenone, to form tridentate Schiff base ligands. researchgate.net Similarly, reaction with 2,6-diformyl-4-methylphenol can produce more complex Schiff bases capable of coordinating with metal ions. nih.gov

The general synthesis involves refluxing a mixture of the aminophenol and the desired aldehyde or ketone, often in a solvent like ethanol (B145695) or methanol (B129727). rsisinternational.orgrsc.org

Examples of Schiff Bases from Aminophenols:

Amine ComponentAldehyde/Ketone ComponentResulting Schiff Base Structure
2-amino-4-methylphenolO-hydroxy acetophenone2-[1-(2-Hydroxy-Phenyl)-Ethylidene Amino]-4-Methyl-Phenol researchgate.net
2-aminophenol (B121084)Salicylaldehyde (B1680747)2-((2-hydroxybenzylidene)amino)phenol rsc.org
4-aminophenol (B1666318)4-(dimethylamino)benzaldehyde4-((4-(dimethylamino)benzylidene)amino)phenol nih.gov
2-aminophenol4-dimethylaminocinnamaldehyde2-{[3-4-(dimethylamino)phenyl-2-propenylidene]amino}phenol researchgate.net

These derivatives are widely studied in coordination chemistry due to their ability to act as ligands for various metal ions. rsc.orgacademicjournals.org

Modifying the aminophenol structure through N-alkylation (attaching alkyl groups to the nitrogen atom) or by adding substituents to the aromatic ring creates a diverse range of analogs.

N-Alkylation: Selective alkylation of the amino group in aminophenols is a common synthetic transformation. One straightforward method involves reductive amination, where an aminophenol is reacted with an aldehyde or ketone in the presence of a reducing agent. This approach can be used to introduce a wide variety of N-alkyl residues. chimia.ch Another method involves protecting the amino group, for instance, by forming an imine, followed by reduction to yield the N-alkylated product. researchgate.net

Ring Substitution: Introducing substituents onto the aromatic ring can be achieved through various electrophilic aromatic substitution reactions. The position of these substituents is directed by the existing hydroxyl and amino groups on the ring. For example, halogenation or nitration can introduce new functional groups, which can then be further modified to create a wide array of derivatives. The synthesis of 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol starts with a ring-brominated aminophenol, demonstrating how pre-functionalized rings can be used to build more complex molecules. rsc.org

Condensation reactions involving aminophenols are crucial for building more complex molecular scaffolds, particularly heterocyclic compounds. The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows these molecules to act as versatile building blocks.

For example, 2-aminophenols are key precursors in the synthesis of benzoxazoles. rsc.org A [4+1] annulation reaction between a 2-aminophenol and an alkyl/aryl alkynyl aldehyde can efficiently construct the benzoxazole (B165842) ring system. rsc.org These types of cyclocondensation reactions can be facilitated using various catalysts and conditions, sometimes in eco-friendly solvents or even under solvent-free conditions. researchgate.net The ability of aminophenols to react with bifunctional reagents opens pathways to a wide variety of heterocyclic structures, which are of significant interest in medicinal and materials chemistry. frontiersin.org

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached directly to the benzene (B151609) ring confers acidic properties and strongly activates the ring towards electrophilic attack.

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the ethylamino (-NHCH₂CH₃) groups, as well as a moderately activating methyl (-CH₃) group. Both the hydroxyl and ethylamino groups are powerful ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. rsc.orgbyjus.com

In this compound, the hydroxyl group is at position 1, the ethylamino group at position 2, and the methyl group at position 4. The positions available for substitution are C3, C5, and C6.

The hydroxyl group directs towards positions 2 (occupied), 4 (occupied), and 6.

The ethylamino group directs towards positions 3 (meta to -OH) and 5 (para to -OH).

The methyl group directs towards positions 3 and 5.

The combined directing effects suggest that electrophilic substitution will likely occur at positions 3, 5, and 6, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Nitration: Nitration of phenols typically occurs under mild conditions. For instance, treatment with dilute nitric acid at low temperatures can introduce a nitro group (-NO₂) onto the ring. rsc.org Given the high activation of the ring in this compound, nitration is expected to proceed readily. The strong activating nature of the amino group can lead to oxidation and the formation of tarry by-products if not controlled. researchgate.net To achieve selective mononitration, it is often necessary to protect the highly activating amino group by acetylation, which moderates its activating influence. byjus.comresearchgate.net

Sulfonation: Phenols are readily sulfonated, for example, by treatment with concentrated sulfuric acid. pharmaguideline.com The reaction of aniline (B41778) with concentrated sulfuric acid leads to the formation of anilinium hydrogensulfate, which upon heating produces p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com A similar reaction pathway can be anticipated for this compound, where a sulfonic acid group (-SO₃H) is introduced onto the ring, likely at one of the activated positions.

Phenols are weak acids, more acidic than alcohols but less acidic than carboxylic acids. pharmaguideline.com The acidity of a phenol is quantified by its pKa value; for phenol itself, the pKa is approximately 10.0. pharmaguideline.comsips.org.in The substituents on the aromatic ring significantly influence the acidity of the phenolic proton. Electron-donating groups generally decrease acidity (increase pKa), while electron-withdrawing groups increase acidity (decrease pKa). pharmaguideline.com

In this compound, both the ethylamino and methyl groups are electron-donating. The ethylamino group, similar to an amino group (-NH₂), and the methyl group release electron density into the ring, which destabilizes the resulting phenoxide anion and makes the phenol less acidic. pharmaguideline.com For comparison, the pKa of p-aminophenol is 10.30 and that of p-cresol (4-methylphenol) is 10.26, both higher than that of phenol. researchgate.netsips.org.in A predicted pKa for the structurally similar 2-amino-4-methylphenol is 10.06. chemicalbook.com Therefore, the pKa of this compound is expected to be slightly above 10.

The equilibrium between the protonated phenol and the deprotonated phenoxide is dependent on the pH of the solution. At a pH below its pKa, the compound will predominantly exist in its protonated phenolic form. Conversely, at a pH above its pKa, it will exist primarily as the deprotonated phenoxide species. nih.gov

Table 1: Approximate pKa Values of Phenol and Related Compounds
CompoundpKaReference(s)
Phenol10.0 pharmaguideline.comsips.org.in
p-Cresol (4-methylphenol)10.26 sips.org.in
p-Aminophenol10.30 researchgate.net
2-Amino-4-methylphenol10.06 (Predicted) chemicalbook.com

In the presence of a base, such as sodium hydroxide, the phenolic hydroxyl group can be deprotonated to form a sodium phenoxide salt. rsc.org This reaction is a classic acid-base neutralization. The resulting phenoxide ion is a potent nucleophile and is even more highly activated towards electrophilic aromatic substitution than the parent phenol due to the full negative charge on the oxygen atom. rsc.org

The formation of the phenoxide from this compound would proceed as follows:

CH₃C₆H₃(NHCH₂CH₃)OH + NaOH → CH₃C₆H₃(NHCH₂CH₃)O⁻Na⁺ + H₂O

Reactivity of the Ethylamino Group

The ethylamino group is a secondary amine, which imparts basic and nucleophilic properties to the molecule.

Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. byjus.com The basicity of an amine is typically expressed by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base. The basicity of the ethylamino group in this compound is influenced by its attachment to an aromatic ring.

Aromatic amines like aniline (pKa of conjugate acid ≈ 4.6) are significantly weaker bases than aliphatic amines like ethylamine (pKa of conjugate acid ≈ 10.8). This is because the nitrogen lone pair in aniline is delocalized into the benzene ring, making it less available for protonation. N-alkylation of aniline, as in N-ethylaniline, slightly increases the basicity compared to aniline due to the electron-donating inductive effect of the alkyl group. tsijournals.com The pKa of the conjugate acid of N-ethylaniline is approximately 5.12. tsijournals.compku.edu.cn

The substituents on the ring of this compound (hydroxyl and methyl groups) will also affect the basicity of the ethylamino group. Both are generally considered electron-donating, which should increase the electron density on the nitrogen and thus increase its basicity relative to N-ethylaniline. Therefore, the pKa of the conjugate acid of this compound is expected to be slightly higher than 5.1.

Table 2: Approximate pKa Values of Conjugate Acids of Aniline and Related Compounds
CompoundpKa of Conjugate AcidReference(s)
Aniline4.6 bloomtechz.com
N-Methylaniline4.85 bloomtechz.com
N-Ethylaniline5.12 tsijournals.compku.edu.cn

The lone pair of electrons on the nitrogen atom makes the ethylamino group a good nucleophile, allowing it to participate in reactions such as alkylation and acylation.

N-Alkylation: The secondary amine can react with alkyl halides in a nucleophilic substitution reaction (Sₙ2) to form a tertiary amine. nih.gov This process, known as N-alkylation, can be challenging to control as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, potentially leading to over-alkylation and the formation of a quaternary ammonium (B1175870) salt. foodb.ca However, selective mono-N-alkylation of aromatic amines can be achieved under specific conditions, for example, by using a base like potassium carbonate in a suitable solvent. foodb.ca Reductive amination, involving the reaction with an aldehyde and a reducing agent, is another method for selective N-alkylation. researchgate.net

N-Acylation: The ethylamino group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form an amide. sips.org.in This N-acylation reaction is a common transformation for amines. sigmaaldrich.com For example, reaction with acetyl chloride would yield N-acetyl-2-(ethylamino)-4-methylphenol. This reaction is often carried out in the presence of a weak base, such as pyridine, to neutralize the hydrochloric acid byproduct. sigmaaldrich.com As mentioned previously, N-acylation is also a useful strategy to protect the amino group and moderate its reactivity during other transformations like electrophilic aromatic substitution. byjus.comresearchgate.net The resulting amide can later be hydrolyzed back to the amine under acidic or basic conditions. researchgate.net

Intramolecular Interactions and Tautomerism

In this compound, the ortho-positioning of the hydroxyl and ethylamino groups allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen atom of the ethylamino group (O-H···N). researchgate.net This type of interaction is common in ortho-aminophenol derivatives and influences the molecule's conformation and properties. researchgate.netresearchgate.net

The formation of this intramolecular hydrogen bond can be studied using techniques like IR-Fourier spectroscopy. researchgate.netresearchgate.net The presence of the hydrogen bond can lead to a red-shift (a shift to lower frequency) of the O-H stretching vibration in the IR spectrum. arxiv.orgarxiv.org The strength of this hydrogen bond can be influenced by the nature of the substituents on the amino group. For instance, the presence of electron-donating groups, such as the ethyl group in this case, can increase the basicity of the nitrogen atom, thereby strengthening the O-H···N intramolecular hydrogen bond. arxiv.orgarxiv.org This strengthening is due to the increased electron density on the nitrogen, making it a better hydrogen bond acceptor. arxiv.org

Interaction Type Description Spectroscopic Evidence
O-H···NIntramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen of the ethylamino group. researchgate.netRed-shift of the O-H stretching frequency in the IR spectrum. arxiv.orgarxiv.org

This compound can exist in different tautomeric forms, primarily involving keto-enol and imine-enamine tautomerism. rsc.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, usually through the migration of a proton. libretexts.orgnih.gov

Keto-Enol Tautomerism: The phenolic form (enol) is generally the most stable tautomer for simple phenols due to the aromaticity of the benzene ring. masterorganicchemistry.com The alternative keto tautomer would disrupt this aromaticity and is therefore significantly less stable. masterorganicchemistry.com The equilibrium overwhelmingly favors the enol form. libretexts.orgmasterorganicchemistry.com Factors that can influence the keto-enol equilibrium include substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com

Imine-Enamine Tautomerism: The ethylamino group can also participate in tautomerism. The imine form would involve a double bond between the nitrogen and the aromatic ring, which is generally less stable than the enamine form where the nitrogen is singly bonded to the ring.

The stability of these tautomeric forms is influenced by several factors, including the preservation of aromaticity and the presence of intramolecular hydrogen bonding. masterorganicchemistry.comresearchgate.net In the case of this compound, the enol form is highly stabilized by the aromatic ring. masterorganicchemistry.com The intramolecular hydrogen bond between the hydroxyl and ethylamino groups further stabilizes this tautomer. researchgate.net

Tautomer Type Description Relative Stability
Enol (Phenolic) Form The aromatic hydroxyl form.Highly favored due to aromatic stabilization. masterorganicchemistry.com
Keto Form A non-aromatic ketone form.Significantly less stable due to loss of aromaticity. masterorganicchemistry.com
Enamine Form The amino group attached to the aromatic ring.The predominant form of the amino group.
Imine Form A double bond between the nitrogen and the ring.Less stable than the enamine form.

General Reaction Mechanisms Applicable to the Compound

Aromatic nucleophilic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net

For a molecule like this compound, SNAr reactions are generally not favored under standard conditions because the hydroxyl and ethylamino groups are electron-donating, which deactivates the ring towards nucleophilic attack. iscnagpur.ac.in However, if a good leaving group were present on the ring and the reaction conditions were harsh enough (e.g., high temperature and pressure), or if the ring were activated by other means (e.g., formation of a phenoxyl radical), nucleophilic substitution could potentially occur. osti.govpressbooks.pub

Key Features of SNAr Reactions:

Requires an activated aromatic ring with electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

Proceeds via a Meisenheimer complex intermediate. masterorganicchemistry.comresearchgate.net

The rate is influenced by the nature of the nucleophile, the leaving group, and the solvent. researchgate.net

The ethyl group of the ethylamino moiety can potentially undergo aliphatic nucleophilic substitution reactions. These reactions involve the replacement of a leaving group on an sp³-hybridized carbon atom by a nucleophile. slideshare.net The primary mechanisms are SN1 and SN2. slideshare.netslideshare.net

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. slideshare.netsiue.edu It is favored for primary and some secondary substrates and results in an inversion of stereochemistry. siue.eduinflibnet.ac.in The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile. siue.edu

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the formation of a carbocation intermediate. slideshare.netsiue.edu It is favored for tertiary and some secondary substrates. siue.edu The rate-determining step is the formation of the carbocation, and the reaction rate depends only on the substrate concentration. siue.edu

SNi (Substitution Nucleophilic Internal): This is a less common mechanism where the nucleophile is part of the leaving group, leading to retention of configuration. inflibnet.ac.indalalinstitute.com

In the case of the ethylamino group in this compound, the ethyl group is a primary alkyl group. Therefore, if a reaction were to occur where the amino group or a derivative of it acts as a leaving group, it would likely proceed via an SN2 mechanism. inflibnet.ac.in However, the amino group itself is a very poor leaving group. libretexts.org It would need to be protonated or converted into a better leaving group for a substitution reaction to take place. The nitrogen atom in the ethylamino group is nucleophilic and can react with electrophiles. libretexts.orgchemguide.co.uk

Mechanism Substrate Preference Kinetics Stereochemistry
SN2 Primary > Secondary >> Tertiary siue.eduSecond-order siue.eduInversion inflibnet.ac.in
SN1 Tertiary > Secondary >> Primary siue.eduFirst-order siue.eduRacemization inflibnet.ac.in
SNi VariesFirst-orderRetention dalalinstitute.com

Chemical Reactivity and Reaction Mechanisms

Free Radical Reactions

The principal mechanism by which 2-(ethylamino)-4-methylphenol is expected to counteract free radicals is through hydrogen atom transfer (HAT) from its phenolic hydroxyl group. In this process, the hydrogen atom of the hydroxyl group is donated to a free radical (R•), effectively neutralizing the radical and forming a more stable phenoxyl radical. The presence of the electron-donating ethylamino and methyl groups on the benzene (B151609) ring enhances this activity by increasing the electron density on the ring and stabilizing the resulting phenoxyl radical through resonance.

A secondary mechanism that may contribute to its antioxidant activity is single electron transfer (SET). In the SET mechanism, an electron is transferred from the this compound molecule to the free radical, forming a radical cation. This is then followed by proton transfer to the surrounding medium.

Hydrogen Atom Transfer (HAT): Ar-OH + R• → Ar-O• + RH

Single Electron Transfer (SET): Ar-OH + R• → [Ar-OH]•+ + R:- [Ar-OH]•+ → Ar-O• + H+

Here, Ar-OH represents this compound, and R• is a free radical. The resulting phenoxyl radical (Ar-O•) is stabilized by delocalization of the unpaired electron across the aromatic ring and potentially through the nitrogen atom of the ethylamino group.

While specific experimental data on the free radical scavenging activity of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar compounds. For instance, research on various substituted phenols and aminophenols demonstrates their efficacy in scavenging stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

The antioxidant potency of phenolic compounds is often quantified by their IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity. Studies on p-cresol (B1678582) (4-methylphenol) and its derivatives, as well as various aminophenols, provide insight into the expected reactivity of this compound. For example, the introduction of an amino group generally enhances the antioxidant capacity of phenols.

Antioxidant Activity of Structurally Related Phenolic Compounds (Illustrative Data)
CompoundAssayIC50 (µM)Reference
p-CresolDPPH>1000 nih.govnih.gov
2,2'-dihydroxy-5,5'-dimethylbiphenol (p-cresol dimer)DPPHSignificantly lower than p-cresol nih.govnih.gov
4-Aminophenol (B1666318)DPPHData varies researchgate.net
2-Aminophenol (B121084)DPPHData varies researchgate.net
4-[(Benzo[d]thiazol-2-ylimino)methyl]phenol derivativesDPPH0.144 - 0.3 nih.gov

The data in the table, derived from studies on compounds structurally related to this compound, illustrates that modifications to the phenolic structure, such as dimerization or the introduction of other functional groups, can significantly impact antioxidant activity. nih.govnih.govresearchgate.netnih.gov It is anticipated that this compound would exhibit a notable radical scavenging capacity due to the combined electron-donating effects of the hydroxyl, ethylamino, and methyl groups.

Research on other aminophenol derivatives has shown that the position and nature of the substituents play a crucial role in their antioxidant potential. nih.gov For instance, the presence of an alkyl group on the nitrogen atom can influence the electronic properties and steric hindrance around the active sites, thereby modulating the radical scavenging efficiency.

Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational modes. For 2-(ethylamino)-4-methylphenol, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The spectrum will prominently feature broad absorption bands for the O-H and N-H stretching vibrations. The O-H stretch from the phenolic group typically appears as a broad band in the 3500-3200 cm⁻¹ region, with its breadth resulting from hydrogen bonding. vscht.cz The N-H stretch of the secondary amine is expected in a similar region, around 3400-3300 cm⁻¹.

The aromatic nature of the molecule is confirmed by =C-H stretching vibrations, which are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz In contrast, the aliphatic C-H stretching vibrations of the ethyl and methyl substituents will appear just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range).

Stretching vibrations within the aromatic ring (C=C) usually produce several bands in the 1600-1450 cm⁻¹ region. vscht.cz Furthermore, the C-O stretching of the phenol (B47542) and the C-N stretching of the ethylamino group are expected in the fingerprint region, typically around 1260-1000 cm⁻¹. vscht.cz Bending vibrations, such as in-plane and out-of-plane C-H bends, provide further structural confirmation in the lower frequency region of the spectrum.

A normal coordinate analysis can be performed to assign these vibrational frequencies to specific molecular motions, confirming the transferability of force constants from similar substituted phenols. nih.gov

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchPhenol3500-3200Strong, Broad
N-H StretchSecondary Amine3400-3300Medium
C-H Stretch (Aromatic)Ar-H3100-3000Medium
C-H Stretch (Aliphatic)-CH₃, -CH₂-2960-2850Medium-Strong
C=C StretchAromatic Ring1600-1450Medium-Weak
C-O StretchPhenol1260-1180Strong
C-N StretchAryl Amine1340-1250Strong

Raman Spectroscopy (as a complementary technique)

Raman spectroscopy provides information complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman scattering depends on changes in the polarizability of a molecule. Consequently, symmetric vibrations and non-polar bonds, which may be weak or absent in an IR spectrum, often produce strong signals in a Raman spectrum.

For this compound, the symmetric breathing vibration of the aromatic ring would be a prominent feature in the Raman spectrum. The C-C bonds of the ethyl group and the aromatic ring are also expected to show strong Raman signals. The study of related molecules, such as 2-bromo-4-methyl-phenylamine, has shown that a combined analysis of FTIR and FT-Raman spectra, supported by theoretical calculations, allows for a comprehensive assignment of vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would reflect the ratio of protons in each environment.

Aromatic Protons: The three protons on the benzene (B151609) ring are in different chemical environments and would appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (splitting) would be dictated by the electronic effects of the hydroxyl, ethylamino, and methyl substituents. docbrown.info

Ethyl Group Protons: The ethylamino group would produce two signals. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would appear as a quartet (split by the neighboring methyl protons) in the range of δ 3.0-3.5 ppm. The terminal methyl protons (-CH₃) would appear as a triplet (split by the methylene protons) further upfield, around δ 1.2-1.5 ppm. hw.ac.uk

Methyl Group Proton: The methyl group attached to the aromatic ring would appear as a sharp singlet in the δ 2.2-2.5 ppm region. hw.ac.uk

Labile Protons: The phenolic hydroxyl (-OH) and the amine (-NH-) protons would each appear as a broad singlet. Their chemical shifts are variable and depend on factors like solvent, concentration, and temperature. ucl.ac.uk These signals can be confirmed by a D₂O exchange experiment, which would cause them to disappear from the spectrum. docbrown.info

Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H (various)6.5 - 7.0Multiplets (m)3H
-NH-VariableBroad Singlet (br s)1H
-OHVariableBroad Singlet (br s)1H
-CH₂- (ethyl)3.0 - 3.5Quartet (q)2H
-CH₃ (ring)2.2 - 2.5Singlet (s)3H
-CH₃ (ethyl)1.2 - 1.5Triplet (t)3H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's lack of symmetry, nine distinct signals are expected for the nine carbon atoms.

Aromatic Carbons: The six aromatic carbons would resonate in the δ 110-160 ppm region. The carbon atom bonded to the hydroxyl group (C-O) would be the most downfield, typically around δ 150-155 ppm. The carbon bonded to the ethylamino group (C-N) would also be significantly downfield, around δ 140-145 ppm. The remaining aromatic carbons would appear at chemical shifts influenced by the positions of the three substituents.

Aliphatic Carbons: The ethyl group's methylene carbon (-CH₂-) would be found around δ 35-45 ppm, while its terminal methyl carbon (-CH₃) would be further upfield, around δ 14-18 ppm. The ring's methyl carbon would resonate in the δ 20-25 ppm range.

Table 3: Predicted ¹³C NMR Data for this compound

CarbonFunctional GroupPredicted Chemical Shift (δ, ppm)
C1C-OH150-155
C2C-NH140-145
C4C-CH₃128-135
C3, C5, C6Ar-C115-130
C (Ethyl, -CH₂-)Aliphatic35-45
C (Ring, -CH₃)Aliphatic20-25
C (Ethyl, -CH₃)Aliphatic14-18

While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the precise substitution pattern of the aromatic ring. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. youtube.com Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between adjacent protons on the aromatic ring, helping to trace the connectivity of the proton spin systems. omicsonline.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. epfl.ch This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum (e.g., linking the singlet at ~δ 2.3 ppm to the methyl carbon, and the aromatic proton signals to their respective ring carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (typically 2- and 3-bond) correlations between protons and carbons. epfl.ch For this compound, HMBC would be used to confirm the substitution pattern. For instance, correlations would be expected from the N-H proton and the ethyl -CH₂- protons to carbons C1 and C3. Similarly, correlations from the ring's methyl protons to carbons C3, C4, and C5 would confirm its position. cornell.edu These correlations piece together the molecular skeleton, leaving no ambiguity about the compound's structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy levels.

The electronic absorption spectrum of this compound is characterized by absorption bands in the UV region, which are attributed to π → π* transitions within the benzene ring. The presence of the hydroxyl (-OH) and ethylamino (-NHCH₂CH₃) substituents, both electron-donating groups, influences the position and intensity of these absorption bands. These substituents increase the electron density on the aromatic ring, causing a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted phenol.

Studies on similar substituted phenols, such as 2-aminophenol (B121084), show absorption maxima that are affected by the nature of the substituent. researchgate.net For this compound, the electronic transitions are expected to be similar to other aminophenols, with contributions from both the phenolic and amino groups. The electronic spectrum of related compounds like 2-aminophenol has been studied, providing insight into the expected spectral behavior. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

Solvent Expected λmax (nm) Electronic Transition
Methanol (B129727) ~290-310 π → π*

Note: These are estimated values based on the behavior of structurally similar compounds. Actual experimental values may vary.

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent. wikipedia.org This effect is due to differential solvation of the ground and excited states of the molecule. For phenolic compounds, particularly those with electron-donating groups, the polarity and hydrogen-bonding capability of the solvent can significantly influence the UV-Vis spectrum. researchgate.netmdpi.com

In polar protic solvents, such as ethanol (B145695) or water, hydrogen bonding can occur with both the hydroxyl and amino groups of this compound. This interaction can stabilize both the ground and excited states, but the effect is often more pronounced on the more polar excited state, leading to a bathochromic (red) shift. mdpi.com Conversely, in non-polar aprotic solvents like cyclohexane, weaker intermolecular interactions result in a hypsochromic (blue) shift compared to polar solvents. The study of solvatochromic shifts in related aminophenol Schiff base derivatives has demonstrated the influence of solvent parameters on electronic transitions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and structure of a compound.

In GC-MS, the compound is first vaporized and separated from other components in a gas chromatograph before being introduced into the mass spectrometer. Electron ionization (EI) is a common technique used in GC-MS, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For this compound (molar mass: 151.21 g/mol ), the molecular ion peak is expected at m/z 151. nih.gov The fragmentation of aromatic amines is often dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org A key fragmentation pathway for this compound would be the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a prominent peak at m/z 136. This corresponds to the [M-15]⁺ fragment. Further fragmentation could involve the loss of other small molecules or radicals. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. whitman.edumiamioh.edu

Table 2: Predicted Major Fragment Ions for this compound in GC-MS

m/z Proposed Fragment
151 [M]⁺ (Molecular Ion)
136 [M - CH₃]⁺
122 [M - C₂H₅]⁺

Note: The relative intensities of these peaks can vary depending on the MS instrument conditions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. researchgate.net This is a powerful tool for distinguishing between compounds that have the same nominal mass but different elemental compositions.

The theoretical exact mass of the molecular ion of this compound (C₉H₁₃NO) can be calculated by summing the exact masses of its constituent isotopes. The calculated monoisotopic mass for C₉H₁₃NO is 151.09971 Da. nih.gov HRMS can confirm this exact mass, providing a high degree of confidence in the identification of the compound. This technique is invaluable in complex mixture analysis where multiple components may be present. nih.govresearchgate.netethz.ch

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful and non-destructive analytical technique used to determine the precise arrangement of atoms within a crystal. mdpi.com The fundamental principle of this method lies in the interaction of X-rays with the electron clouds of the atoms in a crystalline lattice. When a single crystal is irradiated with a monochromatic X-ray beam, the electrons scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference.

The resulting diffraction pattern, consisting of a unique set of reflections, is directly related to the crystal's internal structure. By analyzing the positions and intensities of these diffracted beams, researchers can deduce the size and shape of the unit cell—the basic repeating structural unit of a crystal—and the arrangement of atoms within it. mdpi.com

The key parameters obtained from a single-crystal X-ray diffraction experiment include:

Crystal System: The classification of the crystal based on its rotational symmetry. The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

Space Group: A mathematical description of the symmetry elements present in the crystal structure, which includes information about translational symmetry in addition to point group symmetry.

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

The table below illustrates the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction analysis of this compound.

Crystallographic Parameter Description Data for this compound
Crystal SystemThe basic symmetry framework of the crystal.Data not publicly available
Space GroupThe specific symmetry operations of the unit cell.Data not publicly available
a (Å)Length of the 'a' axis of the unit cell.Data not publicly available
b (Å)Length of the 'b' axis of the unit cell.Data not publicly available
c (Å)Length of the 'c' axis of the unit cell.Data not publicly available
α (°)Angle between the 'b' and 'c' axes.Data not publicly available
β (°)Angle between the 'a' and 'c' axes.Data not publicly available
γ (°)Angle between the 'a' and 'b' axes.Data not publicly available
Volume (ų)The volume of the unit cell.Data not publicly available
ZThe number of molecules per unit cell.Data not publicly available

Table 1: Hypothetical Crystallographic Data for this compound.

Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal structure would reveal the presence and geometry of these interactions. Common interactions include:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group and an amino (-NH) group in this compound makes it a prime candidate for forming strong hydrogen bonds. These interactions, where a hydrogen atom is shared between two electronegative atoms (such as oxygen and nitrogen), are highly directional and significantly influence the crystal packing.

C-H…O Interactions: These are weaker hydrogen bonds where a carbon-hydrogen bond acts as the hydrogen bond donor and an oxygen atom acts as the acceptor. While weaker than conventional hydrogen bonds, they are numerous in organic crystals and collectively contribute to the stability of the structure.

π-π Interactions: The aromatic phenol ring in the molecule can participate in π-π stacking interactions. These occur when two aromatic rings are arranged in either a face-to-face or an edge-to-face orientation, driven by electrostatic and van der Waals forces.

The table below outlines the types of intermolecular interactions that would be investigated in the crystal structure of this compound.

Interaction Type Description Potential in this compound
O-H…NHydrogen bond between the hydroxyl and amino groups.Expected to be a primary interaction.
N-H…OHydrogen bond between the amino and hydroxyl groups.Expected to be a primary interaction.
C-H…OWeak hydrogen bond involving C-H bonds and oxygen.Likely to be present and contribute to packing.
π-π StackingInteractions between aromatic rings.Possible due to the presence of the phenol ring.

Table 2: Potential Intermolecular Interactions in this compound.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations

Quantum mechanical calculations offer a detailed view of the electronic structure and geometry of molecules. These methods are instrumental in predicting various chemical and physical properties.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For a molecule like 2-(Ethylamino)-4-methylphenol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles of the optimized structure.

Table 1: Representative DFT-Calculated Geometric Parameters for a Substituted Phenol (B47542) Derivative (Note: This data is for an analogous compound and not this compound)

ParameterBond Length (Å) / Angle (°)
C-O (Phenolic)1.35
C-N1.40
O-H0.96
C-C-O (Phenolic)118.0
C-N-C120.0

Data is illustrative and based on typical values from DFT calculations on similar molecules.

Calculation of Electronic Properties (HOMO-LUMO Gaps, Atomic Charges)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For a related compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methylphenol, the HOMO-LUMO energy gap was calculated to be 4.069 eV. The ionization potential (IP) and electron affinity (A) can be related to the HOMO and LUMO energies, respectively (IP ≈ -EHOMO and A ≈ -ELUMO).

Atomic charges, which describe the distribution of electrons in a molecule, can also be calculated. These charges help in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule.

Table 2: Calculated Electronic Properties for a Substituted Phenol Derivative (Note: This data is for an analogous compound and not this compound)

PropertyValue (eV)
EHOMO-6.270
ELUMO-2.201
HOMO-LUMO Gap (ΔE)4.069

Data from a study on (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methylphenol.

Reactivity Descriptors (e.g., Global and Local Reactivity Indices)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons. It can be estimated as χ ≈ -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO)/2.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

For (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methylphenol, these reactivity descriptors were calculated as follows: electronegativity (χ) = 4.236 eV, and chemical hardness (η) = 2.035 eV.

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Interactions Analysis

The analysis of molecular interactions is essential for understanding how molecules pack in the solid state and how they interact with other molecules.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to different properties, such as dnorm, which highlights regions of close intermolecular contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in a study of a different substituted phenol, the major contributions to the crystal packing were found to be from H···H, C···H, and O···H interactions.

While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available, analysis of similar compounds reveals common interaction patterns in phenol derivatives.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Phenol (Note: This data is for an analogous compound and not this compound)

Interaction TypeContribution (%)
H···H43.8
C···H/H···C26.7
Cl···H/H···Cl10.3
O···H/H···O6.7
C···C4.8
N···H/H···N1.1

Data from a study on (E)-2-{[(3-chloro-4-methyl-phenyl)imino]-meth-yl}-4-methyl-phenol.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For a molecule like this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the ethylamino group, indicating these as potential sites for electrophilic attack. The hydrogen atoms of the hydroxyl and amino groups would likely show a positive potential (blue), making them susceptible to nucleophilic attack.

In a study of (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methylphenol, the MEP map revealed that the negative region was localized on the oxygen atom of the phenol ring, while the most positive region was around the hydrogen atom of the imine group. This type of analysis provides critical insights into the reactive behavior of the molecule.

Non-Covalent Interactions

Non-covalent interactions are critical in determining the three-dimensional structure of molecules, their aggregation states, and their interactions with other molecules, such as biological receptors. The structure of this compound, featuring a hydroxyl group (-OH), a secondary amino group (-NH), and an aromatic ring, allows it to participate in several key non-covalent interactions.

The primary non-covalent interactions for this compound are:

Hydrogen Bonding: The phenol's hydroxyl group and the ethylamino group's N-H bond can both act as hydrogen bond donors. The oxygen and nitrogen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors. This allows for the formation of a network of intermolecular hydrogen bonds between molecules of this compound itself or with solvent molecules. Studies on analogous amino-alcohols have shown that intramolecular N-H···O hydrogen bonds can also exist, though they are often weak and challenging to measure spectroscopically. nih.gov

π-Interactions: The electron-rich aromatic ring can engage in π-π stacking with other aromatic systems and cation-π interactions with cations.

The strength and nature of these interactions can be investigated using computational methods like Density Functional Theory (DFT). Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be employed to visualize and characterize weak interactions, as has been done for other phenolic systems. nih.gov

Interaction TypeDonor/Acceptor Role of this compoundPotential Partners
Hydrogen Bond Donor (via -OH and -NH)Water, Alcohols, Carbonyls, Amine Nitrogens
Acceptor (via O and N atoms)Water, Alcohols, Amine Hydrogens
π-π Stacking Aromatic RingOther aromatic compounds (e.g., Phenylalanine, Tyrosine)
Cation-π Aromatic RingMetal cations, Protonated amines
Van der Waals Entire MoleculeAll other molecules

Simulation and Modeling Techniques

Simulation and modeling are indispensable for exploring the dynamic behavior of molecules and predicting their macroscopic properties from their chemical structure.

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not prominent in published literature, the technique is well-suited for investigating its behavior. MD simulations model the movement of atoms in a molecule or system over time by solving Newton's equations of motion. nih.gov

For this compound, MD simulations could provide critical insights into:

Solvation: How the molecule interacts with and orients itself within a solvent like water or a nonpolar solvent like n-octanol.

Conformational Analysis: The flexibility of the ethylamino side chain and its preferred orientations relative to the phenol ring.

Interaction with Biomolecules: How the molecule docks into and interacts with a biological target, such as an enzyme's active site. MD simulations can reveal the key hydrogen bonds and other non-covalent interactions that stabilize the bound complex and how they persist or change over time. nih.gov

Simulations of related phenolic compounds have demonstrated the utility of MD in understanding everything from the curing process of phenolic resins to the interaction of substituted phenols with biological receptors. nih.govnih.gov

The physicochemical properties of a molecule, such as its lipophilicity (LogP) and acidity (pKa), are fundamental to its behavior and are often predicted using computational methods before a compound is synthesized.

LogP (Octanol-Water Partition Coefficient): This value measures a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery. A positive LogP indicates a preference for a lipid-like environment (n-octanol) over an aqueous one. For this compound, various computational tools can predict LogP. For instance, the XLogP3 method, a fragment-based approach, predicts a value of 2.3. The accuracy of these predictions is a subject of ongoing research, with blind challenges like SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands) serving as benchmarks for different methodologies, which range from empirical models to more rigorous physics-based quantum mechanics (QM) calculations. escholarship.org

pKa: This value indicates the strength of an acid. For this compound, there are two key pKa values: one for the acidic phenolic proton and one for the basic amino group. Predicting pKa is complex as it involves calculating the free energy difference between the protonated and deprotonated states in solution. QM methods combined with continuum solvation models are often used for this purpose. These properties are critical descriptors in Quantitative Structure-Activity Relationship (QSAR) models for substituted phenols. acs.org

PropertyPredicted ValueMethodReference
XLogP3-AA 2.3Atom-additive method with correctionsPubChem

Machine Learning Applications in Chemical Research

Machine learning (ML) has emerged as a powerful tool in chemistry, capable of learning from large datasets to predict molecular properties with high speed and accuracy. nurixtx.comarxiv.org Instead of relying on direct physical simulations, ML models identify complex patterns connecting a molecule's structure to its properties.

For a molecule like this compound, ML can be applied in several ways:

Property Prediction: ML models, such as graph neural networks or random forest algorithms, can be trained on vast chemical databases to predict properties like LogP, pKa, solubility, and toxicity. nih.govnih.gov These models can learn from diverse chemical structures, including those of substituted phenols, to make accurate predictions for new compounds.

De Novo Design: Generative ML models can design novel molecules with desired property profiles. For instance, a model could be tasked with generating new substituted phenols that are predicted to have optimal lipophilicity and low toxicity.

Spectral Prediction: Machine learning is also used to predict spectroscopic outcomes, such as NMR and mass spectra, which can aid in structure elucidation.

The development of these predictive models often involves calculating a set of numerical descriptors for each molecule that encode its structural and chemical features. researchgate.net While no specific, publicly documented ML model has been exclusively trained for this compound, its properties can be readily predicted by general-purpose models available in the field. nurixtx.com

Coordination Chemistry of 2 Ethylamino 4 Methylphenol

Role as a Ligand in Metal Complex Formation

The coordination capabilities of 2-(Ethylamino)-4-methylphenol are primarily dictated by the presence of specific donor atoms and its ability to form stable chelate rings with metal ions.

Donor Atoms and Chelating Capabilities

This compound, and its derivatives, typically act as bidentate or tridentate ligands. The primary donor atoms involved in coordination are the phenolic oxygen and the imine or amine nitrogen atom. rasayanjournal.co.inscielo.org.za This dual-point attachment allows for the formation of a stable five- or six-membered chelate ring with a metal ion, a common feature in the coordination chemistry of Schiff base ligands. rasayanjournal.co.innih.govxisdxjxsu.asia The deprotonation of the phenolic hydroxyl group creates a phenolate (B1203915) oxygen, which is a strong donor, while the nitrogen atom of the ethylamino group also provides a coordination site.

The versatility of this ligand framework can be expanded through chemical modification. For instance, the introduction of additional coordinating groups, such as in 2,6-Bis[2-(dialkylamino)ethyliminomethyl]-4-methylphenolate(1–), enhances its chelating ability, enabling the formation of more complex structures. rsc.org In this modified ligand, the central 4-methylphenolate (B8356698) unit is flanked by two imine nitrogen atoms and two terminal dialkylamino groups, providing a multi-dentate coordination environment. rsc.org

Mononuclear vs. Dinuclear and Polynuclear Complexes

The nuclearity of the resulting metal complexes—whether they are mononuclear, dinuclear, or polynuclear—is influenced by the ligand's structure and the reaction conditions. While simpler bidentate ligands often form mononuclear complexes, where a single metal ion is coordinated by one or more ligand molecules, more elaborate ligands can bridge multiple metal centers. nih.govresearchgate.net

For example, compartmental ligands, which possess distinct coordination sites capable of holding two or more metal ions in close proximity, are particularly adept at forming dinuclear and polynuclear complexes. rsc.orgresearchgate.net The ligand 2,6-bis[2-(dimethylamino)ethyliminomethyl]-4-methylphenol has been shown to form dinuclear nickel(II) and manganese(II) complexes. rsc.orgresearchgate.net In these structures, the phenolic oxygen atom often acts as a bridging atom between the two metal centers. rsc.org The formation of even larger assemblies, such as pentanuclear nickel(II) complexes, has also been reported with related asymmetric compartmental ligands. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Copper(II), Nickel(II), Zinc(II))

A variety of transition metal complexes have been synthesized using ligands derived from this compound. The most common examples involve copper(II), nickel(II), and zinc(II) ions.

The general synthetic route involves the condensation of a substituted salicylaldehyde (B1680747) with an amine to form a Schiff base ligand, which is then reacted with a metal salt like copper(II) chloride, nickel(II) acetate (B1210297), or zinc(II) chloride. rasayanjournal.co.inchemijournal.comorientjchem.org The reaction is often carried out in a solvent such as methanol (B129727) or ethanol (B145695), and in some cases, refluxing is required to drive the reaction to completion. chemijournal.comnih.gov The resulting metal complexes often precipitate from the solution and can be isolated by filtration. nih.gov

For instance, nickel(II) complexes of hydrazone derivatives of 2-hydroxy-4,5-dimethylacetophenone have been prepared by reacting the ligand with nickel chloride heptahydrate in ethanol. chemijournal.com Similarly, zinc(II) complexes have been synthesized by reacting a Schiff base ligand with zinc acetate dihydrate in a methanol-chloroform mixture. nih.gov The synthesis of copper(II) complexes often follows a similar procedure, utilizing copper(II) salts like copper(II) chloride or acetate. nih.govrsc.org

Table 1: Examples of Synthesized Transition Metal Complexes

Metal IonLigand TypeSynthetic MethodReference
Copper(II)Imidazoline-phthalazineReaction with copper(II) chloride in dimethylformamide nih.gov
Nickel(II)Hydrazone derivativeReaction with nickel chloride in ethanol chemijournal.com
Zinc(II)Azomethine derivativeReaction with zinc acetate in methanol/chloroform nih.gov
Copper(II)4′-phenyl-terpyridineReaction with copper(II) nitrate, acetate, or chloride rsc.org
Nickel(II)Schiff baseReaction with nickel(II) acetate rasayanjournal.co.in
Zinc(II)Schiff baseReaction with zinc chloride orientjchem.org

Structural Elucidation of Coordinated Species

For example, the crystal structure of a dinuclear manganese(II) complex with 2,6-Bis[2-(dimethylamino)ethyliminomethyl]-4-methylphenolate(1–) revealed a structure where the two manganese ions are bridged by the phenolic oxygen and two acetate groups. rsc.org Similarly, the structure of a mononuclear zinc(II) complex showed a distorted tetrahedral geometry around the zinc atom, which is coordinated to the phenolate oxygen and imine nitrogen of the Schiff base ligand, a methanol molecule, and an iodide anion. researchgate.net

Other spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopy are also crucial for characterizing these complexes. rasayanjournal.co.innih.govnih.gov FT-IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and phenolic C-O bonds. rasayanjournal.co.in

Electronic and Magnetic Properties of Metal Complexes

The coordination of this compound and its derivatives to metal ions significantly influences the electronic and magnetic properties of the resulting complexes. These properties are primarily determined by the nature of the metal ion, its oxidation state, and the geometry of the coordination environment.

Magnetic susceptibility measurements are often used to determine the magnetic behavior of paramagnetic complexes, such as those of copper(II) and nickel(II). For instance, magnetic susceptibility measurements of a dinuclear manganese(II) complex over a range of temperatures indicated a weak antiferromagnetic interaction between the two metal centers. rsc.org In contrast, some dinuclear manganese(II) chloride complexes showed no significant magnetic interaction. rsc.org

The electronic properties of these complexes can be probed using techniques like UV-Vis spectroscopy and cyclic voltammetry. The UV-Vis spectra of metal complexes typically show bands corresponding to d-d transitions and charge transfer transitions. The electrochemical behavior, studied through cyclic voltammetry, can reveal information about the redox properties of the complexes, such as the potentials at which the metal ion can be oxidized or reduced. rsc.org For a series of copper(II) 4′-phenyl-terpyridine complexes, cyclic voltammetry showed two irreversible single-electron reductions corresponding to the Cu(II) → Cu(I) and Cu(I) → Cu(0) processes. rsc.org

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a powerful tool for separating 2-(Ethylamino)-4-methylphenol from complex mixtures, allowing for its precise quantification. Both gas and liquid chromatography are applicable, often coupled with mass spectrometry for definitive identification.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups, this compound may require derivatization prior to GC analysis to improve its thermal stability and chromatographic behavior. epa.gov

Flame Ionization Detector (FID): The Flame Ionization Detector is a robust and widely used detector for organic compounds. While it offers good sensitivity for general hydrocarbon analysis, its selectivity for this compound in complex matrices might be limited.

Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer provides high selectivity and sensitivity, enabling the definitive identification of this compound based on its mass spectrum. The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification and quantification. nih.gov For instance, the NIST Mass Spectrometry Data Center reports a mass spectrum for this compound, which can be used for library matching. nih.gov

A typical GC-MS method for a related compound, 3-(ethylamino)-4-methylphenol, utilizes electron ionization, which can be indicative of the conditions applicable to its isomer. nist.gov For the analysis of phenols in general, methods often involve an initial extraction followed by derivatization to form more volatile ethers or esters. epa.gov

Table 1: Illustrative GC-MS Parameters for Aminophenol Analysis
ParameterValue
Column Phenyl-methyl polysiloxane capillary column
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temp. 60°C, ramp to 240°C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Derivatization Silylation or acylation may be required

Liquid chromatography is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): The combination of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the quantification of organic compounds in complex matrices. nih.gov This method involves the separation of the analyte by LC, followed by its ionization and detection by MS/MS. The use of multiple reaction monitoring (MRM) in MS/MS enhances selectivity by monitoring specific precursor-to-product ion transitions for the target analyte.

For the analysis of a structurally similar compound, 2,6-diisobornyl-4-methylphenol, a validated LC-MS/MS method has been developed using a C8 column with a mobile phase consisting of acetonitrile (B52724) and water with formic acid. nih.gov Detection was achieved in negative ion mode. nih.gov Such an approach could be adapted for this compound.

Table 2: Representative LC-MS/MS Parameters for Substituted Phenol (B47542) Analysis
ParameterValue
Column C8 or C18 reversed-phase column
Mobile Phase Gradient of acetonitrile and water (with formic acid or ammonium (B1175870) acetate)
Flow Rate 0.3 - 0.5 mL/min
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Multiple Reaction Monitoring (MRM)

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, although they may be less selective in complex mixtures.

UV-Vis spectrophotometry is based on the absorption of ultraviolet or visible light by the analyte. The phenolic ring in this compound is expected to exhibit characteristic UV absorption. For a related compound, 2-amino-4-nitrophenol, absorption maxima are observed at 224 nm, 262 nm, and 308 nm. sielc.com The exact absorption maxima for this compound would need to be determined experimentally but are expected to be in a similar range.

To enhance selectivity and resolve overlapping spectra in mixtures, advanced UV spectrophotometric techniques can be employed. These include:

Derivative UV Spectrophotometry: This technique involves calculating the derivative of the absorption spectrum, which can help to separate overlapping peaks and eliminate background interference.

Zero-Crossing Derivative Spectrophotometry: In this method, the concentration of an analyte is determined at the zero-crossing point of the derivative spectrum of an interfering component.

Double Divisor Ratio Spectra Method: This is another advanced technique that uses mathematical manipulation of the absorption spectra to quantify components in a mixture without prior separation.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. The native fluorescence of this compound would depend on its molecular structure and the solvent environment. Some aminophenols exhibit fluorescence, and their photophysical properties can be influenced by the position of the amino group. rsc.org For instance, 2-N-ethylaminopyrimidine shows its highest fluorescence intensity at 375 nm when excited at 286 nm in methanol (B129727). mdpi.com

If the native fluorescence is weak, derivatization with a fluorescent tag can be employed to enhance the signal and improve the limit of detection. The fluorescence behavior is often dependent on solvent polarity. rsc.org

Table 3: Spectroscopic Properties of a Related Aminopyrimidine
CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Solvent
2-N-ethylaminopyrimidine286375Methanol

Sample Preparation and Extraction Techniques

Proper sample preparation is a critical step to ensure accurate and reliable analytical results. The choice of technique depends on the sample matrix and the analytical method to be used.

For the analysis of phenols from aqueous samples, an initial step often involves adjusting the pH to below 4 to ensure the compounds are in their protonated form. epa.gov Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This involves extracting the analyte from a liquid sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with a suitable solvent. This is effective for cleaning up complex samples like urine or plasma.

Matrix Solid-Phase Dispersion (MSPD): This method is suitable for solid or semi-solid samples like tissues, where the sample is blended with a solid support and the analytes are eluted with a solvent.

For GC analysis, a derivatization step is often necessary to convert the polar analyte into a more volatile and thermally stable derivative. Common derivatization reactions for phenols and amines include:

Silylation: Reacting the active hydrogen in the hydroxyl and amino groups with a silylating agent.

Acylation: Introducing an acyl group to the molecule.

For complex biological matrices like blood or urine, a hydrolysis step (either enzymatic or acidic) may be required to free conjugated forms of the analyte before extraction. windows.net

Solid-Phase Extraction (SPE) (General for phenolic compounds)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating phenolic compounds from liquid samples. mdpi.com The method involves passing a liquid sample through a solid adsorbent material (the sorbent), which retains the analytes of interest. nih.gov Interferences and unwanted matrix components are washed away, after which the retained phenolic compounds are eluted with a small volume of a suitable solvent. acs.org

SPE is recognized for being a rapid, economical, and sensitive technique. acs.org It can be automated, which significantly reduces sample processing time. acs.org The choice of sorbent is critical for achieving high recovery rates. While traditional silica-based C18 cartridges have been commonly used, they can exhibit low recovery for more polar phenolic compounds. acs.org Modern copolymer sorbents, such as N-vinylpyrrolidone-divinylbenzene based materials, often provide superior performance due to larger surface areas and higher loading capacities. mdpi.comacs.org These polymeric sorbents can overcome issues like the need to prevent the sorbent from drying out, leading to more reproducible results. acs.org SPE is not only used for isolating low molecular weight phenols but also for polymeric polyphenol fractions. acs.org The technique serves as an effective "clean-up" step, removing sugars and other polar interferences prior to chromatographic analysis. nih.gov

Table 1: Comparison of Common SPE Sorbents for Phenolic Compound Extraction

Sorbent Type Base Material Common Application Advantages Disadvantages
C18 (Reversed-Phase) Silica Isolation of non-polar to moderately polar phenols Widely used and documented Low recovery for highly polar compounds; efficiency reduced if sorbent dries out acs.org
Polymeric (e.g., Strata-X, OASIS HLB) Styrene-divinylbenzene, N-vinylpyrrolidone-divinylbenzene Broad-spectrum extraction of acidic, neutral, and basic phenols High surface area, high loading capacity, stable from pH 0-14, not affected by drying nih.govacs.org May be more expensive than silica-based sorbents
Normal-Phase Silica, Alumina, Florisil Isolation of phenols from non-polar solvents Good for separating isomers Requires non-aqueous solvents; sensitive to water content in sample

Liquid-Liquid Extraction (LLE) (General for phenolic compounds)

Liquid-Liquid Extraction (LLE) is a conventional and fundamental separation process based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. ecoxtract.comacs.org For the extraction of phenolic compounds from aqueous samples, an organic solvent in which the phenols are more soluble is used. nih.gov

The efficiency of LLE is influenced by several factors, including the choice of solvent, the pH of the aqueous phase, the sample-to-solvent ratio, and the number of extraction stages. researchgate.net Commonly used hydrophobic solvents include diethyl ether and ethyl acetate (B1210297). nih.govresearchgate.net Adjusting the pH is a critical step; for acidic phenols, acidifying the aqueous solution (e.g., to pH 2) protonates the phenolic hydroxyl group, making the compound less polar and more soluble in the organic phase, thereby enhancing extraction efficiency. nih.gov While LLE is inexpensive, it often requires large volumes of organic solvents, which can be toxic and flammable, and may involve longer extraction times compared to SPE. nih.govecoxtract.com

Table 2: Common Organic Solvents Used in LLE for Phenolic Compounds

Solvent Polarity Boiling Point (°C) Key Characteristics
Diethyl Ether Low 34.6 Effective for extracting free phenolic acids; highly volatile and flammable nih.govresearchgate.net
Ethyl Acetate Medium 77.1 Good general-purpose solvent for a range of phenols; often used in combination with other solvents ecoxtract.comnih.gov
Dichloromethane Medium 39.6 Effective but its use is declining due to toxicity and environmental concerns mdpi.com

Microdistillation (for related phenols)

Microdistillation is a scaled-down version of traditional distillation used for the rapid separation of volatile compounds, such as phenols, from non-volatile sample components. environmentalexpress.com This technique is particularly advantageous as it significantly reduces sample and reagent volumes, often to less than 10 mL. environmentalexpress.com Systems like the Lab-Crest® Midi-Dist and disposable micro tubes are designed to downscale official EPA methods for phenol analysis, such as EPA Method 420.4. environmentalexpress.comthomasnet.com

In a typical microdistillation procedure for phenols, the sample's pH is adjusted to approximately 4, and it is heated in a specialized block. hach.com The volatile phenols distill over and are collected in a separate tube for subsequent analysis. environmentalexpress.comhach.com The use of disposable polypropylene (B1209903) tubes eliminates the need for washing glassware and prevents cross-contamination. environmentalexpress.com This miniaturized approach not only saves time and reduces analytical costs but also aligns with green chemistry principles by minimizing waste generation. thomasnet.com

Green Analytical Chemistry Principles

Green Analytical Chemistry (GAC) applies the principles of green chemistry to analytical practices with the goal of making analytical methods safer, more efficient, and more environmentally benign. nih.govresearchgate.net The core objective is to minimize the environmental impact of chemical analysis without compromising analytical performance. mdpi.com This involves reducing or eliminating the use of hazardous solvents, decreasing energy consumption, and minimizing waste generation. nih.govmdpi.com

Use of Eco-Friendly Solvents and Reagents

A primary focus of GAC is the replacement of conventional volatile organic compounds (VOCs), such as toluene (B28343), hexane, and dichloromethane, with more sustainable alternatives. ecoxtract.com These traditional solvents are often derived from petrochemicals and pose risks to human health and the environment due to their toxicity and flammability. ecoxtract.com

The shift towards greener solvents has led to the investigation and application of several alternatives for the extraction of phenolic compounds:

Bio-based Solvents: These are derived from renewable resources like biomass. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have shown high extraction efficiencies for phenolic acids, sometimes exceeding those of conventional solvents like ethyl acetate. ecoxtract.com

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. DES are gaining attention due to their low vapor pressure, high thermal stability, and tunable properties. nih.govacs.org Polvalcohol-based DES have been found to be particularly suitable for extracting phenolic compounds. acs.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a widely used green solvent in supercritical fluid extraction (SFE). mdpi.com Its solvating power can be adjusted by changing pressure and temperature, allowing for selective extractions. A key advantage is that CO₂ is non-toxic, non-flammable, and can be easily removed from the extract by depressurization, eliminating a solvent evaporation step. mdpi.com

Supramolecular Solvents (SUPRAS): These are nano-structured liquids formed from the self-assembly of amphiphilic molecules. SUPRAS have been shown to have a high extraction efficiency for phenolic acids, often exceeding that of conventional solvents. nih.gov

Table 3: Examples of Green Solvents for Phenolic Compound Extraction

Solvent Class Example(s) Source/Nature Advantages
Bio-based Solvents 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), d-Limonene Derived from biomass (e.g., corn cobs, citrus peel) Renewable, biodegradable, lower toxicity ecoxtract.comresearchgate.net
Deep Eutectic Solvents (DES) Choline chloride-based mixtures (e.g., with organic acids or polyalcohols) Mixture of hydrogen bond donors and acceptors Low volatility, non-flammable, tunable properties, high extraction efficiency nih.govacs.org
Supercritical Fluids Supercritical Carbon Dioxide (scCO₂) Industrial gas Non-toxic, easily removed, adjustable solvating power, preserves thermolabile compounds mdpi.com

Minimization of Sample and Reagent Consumption

Reducing the scale of analytical operations, or miniaturization, is a cornerstone of Green Analytical Chemistry. researchgate.net By decreasing the amount of sample and reagents used, laboratories can significantly cut down on waste generation, reduce costs, and often shorten analysis times. thomasnet.comnih.gov

Several strategies and techniques facilitate this minimization:

Micro-scale Extraction Techniques: Methods like Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) are designed to use very small amounts of extraction solvent (or none at all, in the case of some SPME fibers), drastically reducing solvent consumption compared to traditional LLE. nih.gov

Miniaturized Systems: The use of micro-distillation units, as discussed previously, allows for the processing of sample volumes under 10 mL, a 90% reduction compared to macro methods. environmentalexpress.comthomasnet.com

Automated and Micro-Volume Spectrophotometric Methods: The Folin-Ciocalteu method for determining total phenols, a common assay, has been adapted to a micro-method. ucdavis.edu By using micro-pipettes and cuvettes, the required volume of each reagent is reduced to the microliter scale (e.g., 20 µL of sample), which minimizes reagent waste and disposal volume. ucdavis.edu

Procedural Best Practices: Simple procedural adjustments can also lead to minimization. This includes optimizing extraction conditions to maximize analyte recovery from smaller sample sizes and using high-purity reagents to avoid the need for repeat analyses. fiveable.me Running blank determinations helps to correct for impurities in reagents, ensuring that the results are accurate and reducing the need for confirmatory tests that would consume more materials. pharmaguideline.comweb-formulas.comslideshare.netslideshare.net

By adopting these miniaturized techniques and mindful laboratory practices, the analytical workflow becomes more sustainable and economically efficient.

Environmental Chemistry and Degradation Studies

Occurrence and Distribution in Environmental Matrices (e.g., Water, Soil)

The distribution of 2-(Ethylamino)-4-methylphenol between water and soil is influenced by its physicochemical properties. As an amphoteric compound, it can act as either a weak acid or a weak base, though the basic character of the amino group typically predominates. researchgate.net Its solubility and potential for sorption to soil particles will dictate its concentration in the aqueous phase versus the solid phase of soil and sediment.

Environmental Fate and Transport Mechanisms

The transport of this compound within and between environmental compartments is dictated by several mechanisms, primarily its partitioning behavior between soil/sediment and water, and its potential for volatilization.

Soil Sorption and Leaching:

The sorption of organic compounds to soil is a critical process that affects their mobility and bioavailability. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). For ionizable organic chemicals like this compound, the sorption is influenced by the soil's organic carbon content, clay mineralogy, and pH. nih.govepa.gov As a weak base, the sorption of this compound is expected to be higher in acidic soils due to increased cation exchange interactions. nih.gov The organic matter and iron oxide content of soils are also known to be significant sorbents for phenolic compounds. rsc.org

The following table summarizes the expected influence of soil properties on the sorption of this compound, based on general principles of soil chemistry for similar compounds. nih.govnih.gov

Soil ParameterExpected Influence on Sorption of this compoundRationale
Organic Carbon Content (foc) Positive correlationHydrophobic interactions with soil organic matter.
pH Negative correlationIncreased protonation at lower pH enhances electrostatic attraction to negatively charged soil particles.
Clay Content & Mineralogy VariableThe type of clay mineral and its surface charge influence cation exchange capacity.
Iron Oxide Content Positive correlationIron oxides provide surfaces for sorption of phenolic compounds.

A higher sorption affinity would result in reduced leaching potential, meaning the compound is more likely to be retained in the upper soil layers and less likely to contaminate groundwater. Conversely, in soils with low organic matter and higher pH, the compound would be more mobile.

Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to chemical and biological degradation processes.

Photo-oxidation: While specific studies on the photolysis of this compound are not available, substituted phenols can undergo photo-oxidation in the presence of sunlight. This process typically involves reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals. The aromatic ring and the ethylamino group are potential sites for oxidative attack.

Hydrolysis: The hydrolysis of this compound, which would involve the cleavage of the C-N bond, is generally not expected to be a significant degradation pathway under typical environmental pH conditions. The hydrolysis of aromatic amines is often slow, though it can be influenced by the presence of substituents on the aromatic ring and the pH of the solution. acs.org For some substituted phenyl carbamates, alkaline hydrolysis can proceed through an E1cB mechanism involving a phenyl isocyanate intermediate, but this is not directly analogous to the structure of this compound. rsc.org

Biodegradation by microorganisms is expected to be a primary pathway for the removal of this compound from the environment. Bacteria and fungi have demonstrated the ability to degrade a wide variety of phenolic compounds, utilizing them as a source of carbon and energy. researchgate.netijrrjournal.com

The biodegradation of substituted phenols often begins with an initial attack on the aromatic ring by monooxygenase or dioxygenase enzymes. nih.govfrontiersin.org For aminophenols, two primary initial degradation strategies have been observed in bacteria:

Ring Cleavage: The aromatic ring is hydroxylated and subsequently cleaved. This can occur via either the ortho or meta cleavage pathway, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. ijrrjournal.comnih.govfrontiersin.org

Deamination: The amino group is removed, often through hydrolytic deamination, to form a dihydroxy compound (a catechol or hydroquinone (B1673460) derivative), which is then subject to ring cleavage. ijrrjournal.com

Given the structure of this compound, microbial degradation could proceed through the following hypothetical steps, based on known pathways for similar compounds like 4-aminophenol (B1666318) and substituted phenols. nih.govnih.gov

Proposed Degradation StepEnzyme Class Involved (Hypothetical)Potential Intermediate
1. Initial hydroxylation of the aromatic ringMonooxygenase / DioxygenaseA dihydroxy-N-ethyl-methylaniline derivative
2. Removal of the ethylamino groupDeaminase4-Methylcatechol or a related diol
3. Aromatic ring cleavageCatechol Dioxygenase (ortho or meta)Muconic acid derivatives or semialdehydes
4. Further metabolismVarious hydrolases, dehydrogenases, etc.Intermediates of the Krebs cycle (e.g., succinate, acetate)

The presence of the ethyl group on the amine and the methyl group on the ring may influence the rate and specific pathway of degradation compared to simpler aminophenols.

Transformation Products and Metabolites

The degradation of this compound is expected to generate a series of transformation products before complete mineralization to carbon dioxide and water. While specific metabolites for this compound have not been identified in environmental studies, based on the degradation pathways of related compounds, several types of transformation products can be anticipated.

The microbial degradation of 4-aminophenol, for example, has been shown to proceed through the formation of 1,4-benzenediol and subsequently 1,2,4-trihydroxybenzene before ring cleavage to form maleylacetic acid. nih.gov The degradation of bisphenol A, which contains a phenol (B47542) with a quaternary α-carbon, can proceed via an ipso substitution mechanism, leading to the formation of hydroquinone and 4-(2-hydroxypropan-2-yl)phenol. asm.org

Therefore, potential transformation products of this compound could include:

Hydroxylated derivatives: Resulting from the initial enzymatic attack on the aromatic ring.

Deaminated products: Such as 4-methylcatechol, if the ethylamino group is removed.

Ring-cleavage products: Aliphatic acids and aldehydes resulting from the breakdown of the aromatic ring.

It is important to note that some transformation products of aromatic compounds can be more persistent or toxic than the parent compound, highlighting the need for further research to identify the specific metabolites of this compound. nih.gov

Future Research Directions and Emerging Applications in Chemical Science

Advanced Synthetic Strategies

The development of efficient, selective, and sustainable methods for synthesizing substituted phenols and anilines is a key focus of modern organic chemistry. Future research into the synthesis of 2-(Ethylamino)-4-methylphenol will likely move beyond traditional methods to embrace cutting-edge strategies such as photocatalysis and continuous flow synthesis.

Photocatalysis: Visible-light photocatalysis offers a green and efficient pathway for forming complex organic molecules. Research has demonstrated the photocatalytic conversion of nitrophenols to aminophenols and the direct synthesis of 2-aminophenol (B121084) derivatives. researchgate.netnih.gov A promising future strategy could involve the photocatalytic amination of a suitable phenol (B47542) precursor or the functionalization of N-alkyl anilines using metal-free photosensitizers like benzophenone. rsc.org Such methods could offer high selectivity under mild conditions, reducing energy consumption and waste.

Continuous Flow Synthesis: Continuous flow technology provides significant advantages over batch processing, including enhanced safety, superior heat and mass transfer, and simplified scalability. nih.gov The synthesis of substituted phenols and the amination of phenols to aryl amines have been successfully demonstrated in flow reactors. researchgate.netacs.orgresearchgate.net A future approach for synthesizing this compound could involve an integrated flow system where a phenol or cyclohexanone (B45756) precursor is aminated using a heterogeneous palladium catalyst. nih.govresearchgate.net This would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing by-product formation.

Synthetic StrategyPotential AdvantagesRelevant Precursors
Photocatalysis Mild reaction conditions, high selectivity, use of renewable energy source (light).2-Nitro-4-methylphenol, 4-methylcatechol
Continuous Flow Enhanced safety, improved process control, easy scalability, potential for automation.4-Methylphenol, 2-Amino-4-methylphenol (B1222752)

Novel Ligand Design and Coordination Architectures

The ortho-aminophenol scaffold is a well-established "privileged" structure in coordination chemistry, capable of acting as a redox-non-innocent ligand. The presence of both a hydroxyl (O-donor) and an amino (N-donor) group in this compound allows it to function as a versatile bidentate ligand, binding to metal ions after deprotonation of the phenolic hydroxyl group.

Future research will likely explore the coordination of this compound with a variety of transition metals to create novel complexes with unique electronic, magnetic, and catalytic properties. The ethyl and methyl substituents can be used to tune the steric and electronic environment of the metal center, influencing the stability and reactivity of the resulting complex. Molybdenum and osmium complexes of similar 2-aminophenol derivatives have already been synthesized, demonstrating the viability of this ligand class. rsc.org These new coordination compounds could find applications in areas such as:

Homogeneous Catalysis: Aminophenol-based ligands have shown great potential in catalytic processes. derpharmachemica.com Complexes of this compound could be designed to catalyze specific organic transformations, such as oxidations, reductions, or cross-coupling reactions.

Small Molecule Activation: The redox-active nature of the aminophenolate ligand could be exploited to activate small molecules like O₂, CO₂, or H₂.

Biomimetic Chemistry: These complexes could serve as structural or functional models for metalloenzymes that feature similar coordination environments.

Metal IonPotential Complex GeometryEmerging Application Area
Iron (Fe) OctahedralBiomimetic dioxygenase models
Copper (Cu) Square Planar or TetrahedralCatalytic oxidation reactions
Palladium (Pd) Square PlanarCross-coupling catalysis
Molybdenum (Mo) Distorted OctahedralOxo-transfer reactions rsc.org

Integrated Computational and Experimental Studies

The synergy between computational modeling and experimental validation provides a powerful paradigm for understanding and predicting the properties of molecules. For this compound, this integrated approach can offer deep insights into its structure-property relationships.

Computational Approaches: Density Functional Theory (DFT) is a robust tool for investigating the properties of aminophenol compounds. researchgate.netresearchgate.net Future computational studies on this compound could focus on:

Thermodynamic Properties: Calculating key parameters such as bond dissociation energies (BDE) of the O-H and N-H bonds to predict antioxidant potential and reactivity. researchgate.netacs.org

Electronic Structure: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic behavior and potential as a charge-transfer species. nih.gov

Acidity Prediction: Accurately computing the pKa value, which is crucial for its behavior in solution and as a ligand. nih.govtorvergata.it

Experimental Validation: The predictions from computational models would be validated and complemented by advanced experimental techniques. Spectroscopic methods like FT-IR, ¹H-NMR, and ¹³C-NMR, along with elemental analysis, are fundamental for structural characterization. nih.gov Single-crystal X-ray diffraction would provide definitive structural information for the compound and its metal complexes, confirming coordination modes and bond geometries. rsc.org

This integrated workflow allows for a rational design approach, where properties are predicted in silico before committing resources to extensive experimental synthesis and testing.

Development of High-Throughput Analytical Methods

As research into the synthesis and applications of this compound and its derivatives expands, the need for rapid and efficient analytical techniques becomes paramount. High-throughput screening (HTS) enables the rapid evaluation of numerous reaction conditions or the screening of compound libraries for specific activities, accelerating the discovery process. unchainedlabs.comsigmaaldrich.com

Future research could focus on developing novel HTS assays tailored for reactions involving this compound. Building on established analytical methods for aminophenols, such as HPLC with UV or amperometric detection sielc.comptfarm.plnih.gov, new methods could be adapted for a multi-well plate format.

Potential HTS strategies include:

Colorimetric Assays: A colorimetric method could be developed where a change in absorbance indicates the consumption of a reactant or the formation of a product. For example, a reaction could be designed where the disappearance of a colored starting material or the appearance of a colored product can be quantified spectrophotometrically in a plate reader. nih.gov

Fluorometric Assays: If this compound or one of its derivatives is fluorescent, or can react to produce a fluorescent product, a highly sensitive assay could be developed based on fluorescence intensity.

LC-MS Based Screening: Miniaturized parallel liquid chromatography-mass spectrometry (LC-MS) systems can analyze the outcome of hundreds of reactions, providing detailed information on conversion and by-product formation.

HTS MethodPrinciplePotential Application
Colorimetric Assay Change in light absorbance upon reaction.Rapid screening of catalysts for synthesis.
Fluorometric Assay Change in fluorescence upon reaction.High-sensitivity screening for biological activity.
Parallel LC-MS Rapid separation and mass-based detection.Optimization of reaction conditions (yield, purity).

Sustainable and Green Chemical Processes

Adherence to the principles of green chemistry is essential for the future of chemical manufacturing. Research concerning this compound will increasingly focus on developing environmentally benign synthetic routes and applications.

Key areas for future development include:

Atom-Economic Syntheses: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as catalyzed Friedel-Crafts reactions using reusable ionic liquids. rsc.org

Benign Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. The use of heterogeneous catalysts, which can be easily separated and recycled, is a promising avenue. oiccpress.com For instance, the amination of phenols can be achieved using recyclable palladium catalysts. acs.org

Electrochemical Synthesis: Electrocatalytic methods that use electricity to drive reactions offer a sustainable alternative to traditional reagent-based reductions. The synthesis of anilines from nitroarenes using mediators and protons generated from the electrolysis of water represents a significant advance in this area. labnews.co.ukchemistryworld.com This approach avoids harsh reagents and can be powered by renewable energy sources.

By integrating strategies like continuous flow synthesis (Section 9.1) with the use of sustainable catalysts and solvents, the entire lifecycle of this compound, from its synthesis to its application, can be designed to be more environmentally responsible.

Q & A

Q. What are the established synthetic routes for 2-(Ethylamino)-4-methylphenol, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves reductive amination or alkylation of 4-methyl-2-nitrophenol. For example, nitro group reduction (e.g., using H₂/Pd-C or NaBH₄) followed by ethylamine substitution under basic conditions (pH 9–11) yields the target compound . Key variables include:
  • Catalyst choice: Pd-C yields >85% purity but requires inert atmospheres; NaBH₄ is safer but may require post-reaction purification .
  • Solvent: Ethanol/water mixtures reduce byproduct formation compared to pure DMSO .
  • Data Contradiction: Yields vary between 60–92% depending on nitro precursor purity and solvent selection. Lower yields in aqueous systems (60–70%) suggest solubility limitations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR (¹H/¹³C): Distinct signals for ethylamino protons (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.7–7.1 ppm) confirm substitution patterns .
  • FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O of phenol) validate functional groups .
  • LC-MS: ESI+ mode detects [M+H]⁺ at m/z 166.1 (calculated: 166.1) with fragmentation patterns distinguishing it from isomers like 4-ethyl-2-methoxyphenol .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer:
  • Antimicrobial Screening: Use disk diffusion assays against S. aureus (Gram+) and E. coli (Gram–) at 0.1–1.0 mg/mL. Ethylamino derivatives often show Gram+ selectivity due to membrane permeability .
  • Antioxidant Activity: DPPH radical scavenging assays (IC₅₀) at pH 7.4; phenolic compounds typically exhibit IC₅₀ values of 20–50 μM .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of this compound derivatives?

  • Methodological Answer:
  • DFT Calculations: Predict regioselectivity in electrophilic substitution (e.g., bromination) by analyzing Fukui indices at the para-methyl position .
  • Molecular Docking: Screen derivatives against E. coli DNA gyrase (PDB: 1KZN) to prioritize synthetic targets. Ethylamino groups enhance binding affinity via hydrophobic interactions in the ATP-binding pocket .
  • Contradiction Alert: Some studies report poor correlation between computed binding scores (in silico) and experimental MIC values, suggesting solvent effects in docking models .

Q. What strategies resolve discrepancies in toxicity profiles between in vitro and in vivo models?

  • Methodological Answer:
  • In Vitro: Use HepG2 cells for hepatotoxicity screening (LC₅₀). Ethylphenols often show LC₅₀ > 500 μM, but metabolite buildup (e.g., quinone intermediates) may skew results .
  • In Vivo: Conduct OECD 423 acute oral toxicity tests in rats. Adjust dosing based on hepatic CYP450 activity, which hydroxylates the ethyl group, increasing renal clearance .
  • Data Gap: Limited ecotoxicity data exist; prioritize Daphnia magna LC₅₀ assays to assess aquatic risks .

Q. How do structural modifications (e.g., halogenation) alter the compound’s physicochemical and pharmacological properties?

  • Methodological Answer:
  • Halogenation at C5: Introduce Br or Cl via electrophilic substitution (FeCl₃ catalyst). Brominated analogs show 2–3x increased logP (3.5 vs. 2.1) and enhanced blood-brain barrier permeability .
  • Acylation of Ethylamino: Replace -NH₂ with -NHAc to improve solubility (logS −2.1 → −1.4) but reduce antimicrobial efficacy (MIC increases from 8 μg/mL to >64 μg/mL) .

Future Research Directions

  • Biocatalytic Synthesis: Explore laccase-mediated coupling reactions to replace traditional alkylation steps, reducing waste .
  • Structure-Activity Relationship (SAR): Systematically vary substituents on the phenyl ring and amino group to map bioactivity trends .
  • Environmental Fate Studies: Use HPLC-MS/MS to track degradation products in simulated wastewater, addressing gaps in ecotoxicology .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.